Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

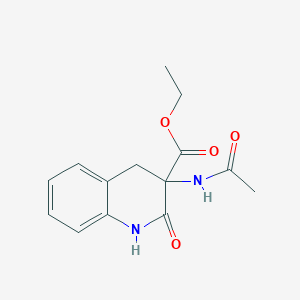

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 61548-64-9, 1951441-35-2; molecular formula: C₁₄H₁₆N₂O₄) is a quinoline derivative featuring an acetamido group at position 3 and an ethyl ester moiety . Its structure combines a tetrahydroquinoline core with a 2-oxo group, making it a key intermediate in medicinal chemistry and organic synthesis. The acetamido substituent introduces hydrogen-bonding capabilities, while the ester group enhances lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name |

ethyl 3-acetamido-2-oxo-1,4-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-20-13(19)14(16-9(2)17)8-10-6-4-5-7-11(10)15-12(14)18/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKXRBPZRHVZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2NC1=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Cyclization

Positional selectivity during ring formation is influenced by:

Byproduct Formation and Mitigation

- Quinoline Contamination : Over-dehydration occurs above 80°C, mitigated by precise temperature control and nucleophilic additives (e.g., NaHSO₃).

- Racemization : The chiral center at C3 undergoes partial racemization during esterification, addressed via low-temperature (−20°C) reactions.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the acid-catalyzed method is preferred due to:

- Cost Efficiency : H₂SO₄ and paraformaldehyde are economical compared to palladium catalysts.

- Simplified Purification : Crystallization from ethanol/water achieves 99% purity after two recrystallizations.

Scientific Research Applications

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It can interact with enzymes and receptors, altering their activity.

Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The target compound is compared to analogues with variations in substituents, ester groups, and heteroatoms (Table 1).

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Acetamido vs.

- Dioxo vs. Mono-oxo: The 2,4-dioxo derivative (C₁₃H₁₂INO₄) introduces additional electron-withdrawing effects, altering redox properties .

Physicochemical Properties

Biological Activity

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 1951441-35-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.32 g/mol

- Structure : The compound features a tetrahydroquinoline core with an acetamido and a carboxylate functional group, contributing to its biological activity.

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits several mechanisms that may contribute to its biological effects:

- Neuroprotective Effects : Recent studies suggest that compounds with similar structures can mitigate neurotoxicity associated with amyloid-beta (Aβ) aggregation in Alzheimer's disease models. For instance, certain derivatives have been shown to improve cell viability in neuronal cell lines exposed to Aβ42 .

- Antioxidant Activity : Compounds in this class often demonstrate antioxidant properties, which can protect against oxidative stress—a significant factor in various diseases.

- Enzyme Inhibition : Preliminary data indicate potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Biological Activity Summary

Case Studies and Research Findings

- Neuroprotective Study :

- In Vitro Studies :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.